The synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through a multi-step process involving several key reactions. According to the synthesis method detailed in recent patents, the process typically involves:
The entire synthesis process requires careful monitoring of temperature and concentration during each step to optimize yield and purity. For instance, after the final reaction step, the mixture is concentrated using rotary evaporation at temperatures around 35 °C to 38 °C before cooling and filtering to isolate the desired product as a white solid .
The molecular structure of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one features a spirocyclic arrangement that includes:
The structural representation can be derived from its SMILES notation: CN1CNC(=O)C12CCNCC2
, indicating the presence of nitrogen atoms in the ring structure and a methyl group attached to one of the nitrogen atoms .
1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with biological targets such as enzymes or receptors. This compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects that are currently under investigation.
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties; thus, understanding the precise molecular mechanisms through which this compound acts could reveal new therapeutic avenues .
The physical and chemical properties of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one include:
These properties are essential for determining how the compound can be utilized in both laboratory settings and potential industrial applications .
The applications of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one span several fields:
A highly optimized, industrially viable synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one employs readily available and inexpensive precursors—urea, diethyl oxalate, and ammonium carbonate—through a carefully controlled three-step sequence [1]. The primary reaction involves the sodium-catalyzed condensation of urea and diethyl oxalate in anhydrous methanol under mild temperatures (25–30°C), followed by ammonium carbonate addition to yield an unstable primary heterocyclic intermediate. Crucially, sodium metal is added gradually over 2 hours to prevent runaway exotherms and byproduct formation. The secondary reaction treats this intermediate with concentrated hydrochloric acid, inducing cyclodehydration to form the hydantoin core. The final, pivotal spirocyclization requires precise stoichiometric control: the hydantoin intermediate reacts with 2-(ethylamino)acetaldehyde (1.5–2.0 equiv) using potassium ferricyanide (0.05–0.10 equiv) as a mild oxidant under aqueous conditions. This sequence achieves significantly higher yields (75–80%) compared to earlier routes relying on expensive benzyl-protected piperidinones or toxic cyanide reagents [1].
Table 1: Comparative Analysis of Synthetic Routes for 1,3,8-Triazaspiro[4.5]decane Core
Method | Key Reagents | Yield (%) | Major Advantages | Major Limitations |
---|---|---|---|---|
Urea/Diethyl Oxalate Route [1] | Urea, diethyl oxalate, ammonium carbonate, 2-(ethylamino)acetaldehyde | 75-80 | Low-cost reagents, scalable, avoids cyanide | Requires strict stoichiometric/temperature control |
Benzyl Piperidinone Route | Benzyl 2-oxopiperidine-1-carboxylate | ~75 | Simple one-step process | Expensive, low-availability reagents |
Sodium Cyanide Route | 4-Oxopiperidinone, NaCN, (NH₄)₂CO₃ | ~80 | High yield | High toxicity, safety hazards |
The construction of the strained spirocyclic system demands strategic ring-closure methodologies. The optimized route utilizes an in situ-generated hydantoin intermediate that undergoes electrophilic ring expansion. The secondary product (hydantoin) reacts with the bifunctional 2-(ethylamino)acetaldehyde, where the aldehyde group acts as an electrophile for imine formation with the hydantoin nitrogen, while the ethylamino group facilitates nucleophilic ring closure. Potassium ferricyanide promotes oxidative dehydrogenation, aromatizing the nascent piperidine ring and driving the spirocyclization equilibrium toward product formation [1]. Alternative solid-phase approaches leverage Rink amide or Wang resins for cyclization. Fmoc-glycine immobilized resin undergoes sequential coupling with Fmoc-amino acids, followed by N-deprotection and cyclative cleavage using N-benzyl-4-piperidone under thermal conditions (toluene, 80°C). This yields functionalized 1,4,8-triazaspiro[4.5]decan-2-ones after acidic resin cleavage and HPLC purification [3]. Solid-phase methods offer advantages for generating diverse libraries but exhibit lower overall yields (typically 40–60%) compared to the solution-phase diethyl oxalate route.
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold presents distinct sites for regioselective modification, profoundly impacting bioactivity:
Table 2: Regioselective Modifications and Representative Derivatives
Modification Site | Reagent Type | Reaction Conditions | Example Derivative | Key Application/Effect |
---|---|---|---|---|
N1 (Spiro N) | Methyl Iodide | DMF, K₂CO₃, RT, 12h | 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one HCl [4] [5] | Opioid receptor modulation |
N8 (Piperidine N) | 3-Iodobenzyl Bromide | CH₂Cl₂, Et₃N, RT, 6h | 8-[(3-Iodophenyl)methyl]-1-phenyl- [6] | NOR/DOR ligand exploration |
C3 | Benzaldehyde | EtOH, Piperidine cat., Δ, 4h | 3-Benzylidene-1-methyl-1,3,8-triazaspiro[4.5]decan-4-one | Enhanced mPTP inhibition (>40% @1µM) [3] |
While the core 1,3,8-triazaspiro[4.5]decan-4-one is symmetric at the spiro carbon, introducing chirality at the C3 position or on nitrogen substituents creates bioactive enantiomers. Enantioselective synthesis primarily employs two strategies:
Resolution of racemates via diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid) remains a practical option for gram-scale production of enantiopure intermediates.
Recent methodologies prioritize atom economy, reduced toxicity, and energy efficiency in synthesizing the spirocyclic core and its derivatives:
Table 3: Green Synthesis Methodologies and Performance Metrics
Green Approach | Reaction Step Applied | Conditions | Yield (%) | Environmental Benefit |
---|---|---|---|---|
Microwave Irradiation [8] | Cyclization, Knoevenagel | Solvent-free, 300-500W, 3-17 min | 80-90 | >80% Energy reduction, no solvent waste |
Ionic Liquids [8] | C3-Functionalization | [BMIM]BF₄, MW, 2-4 min | 90-97 | Recyclable catalyst (5+ cycles), no VOCs |
CuI/TEMPO/O₂ [8] | Oxidative Spirocyclization | CH₃CN/H₂O, O₂ balloon, 60°C, 8h | 70-78 | Replaces toxic ferricyanide, water byproduct |
Aluminosilica Catalyst [8] | Dehydration/Cyclization | Ethanol, reflux, 2h, catalyst (10 mol%) | 80-85 | Replaces HCl, recyclable, less corrosive |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: